molecular formula C8H4F2INO B12884716 2-(Difluoromethyl)-5-iodobenzo[d]oxazole

2-(Difluoromethyl)-5-iodobenzo[d]oxazole

Cat. No.: B12884716
M. Wt: 295.02 g/mol
InChI Key: XCINSJUAKRGSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable difluoromethyl iodide derivative under basic conditions . The reaction is often carried out in the presence of a base such as sodium tert-butoxide (NaO t-Bu) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-iodobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethyl and iodine substituents. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution reactions . This combination of features makes it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C8H4F2INO

Molecular Weight

295.02 g/mol

IUPAC Name

2-(difluoromethyl)-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H

InChI Key

XCINSJUAKRGSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.